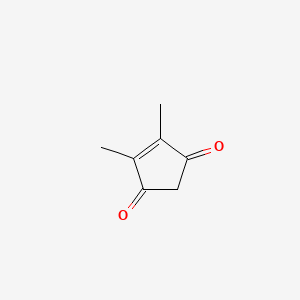
4-Cyclopentene-1,3-dione, 4,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopentene-1,3-dione, 4,5-dimethyl- is an organic compound with the molecular formula C7H8O2. It is a derivative of cyclopentene, featuring two methyl groups at the 4 and 5 positions and two keto groups at the 1 and 3 positions. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,4-pentanedione derivatives in the presence of a strong acid or base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: 4-Cyclopentene-1,3-dione, 4,5-dimethyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-Cyclopentene-1,3-dione, 4,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is due to the presence of the keto groups, which can undergo nucleophilic addition reactions. The pathways involved include Michael addition and aldol condensation, leading to the formation of more complex structures.
類似化合物との比較
4-Cyclopentene-1,3-dione: The parent compound without the methyl groups.
2-Cyclopenten-1,4-dione: A structural isomer with keto groups at different positions.
1,3-Cyclopentanedione: A related compound with a saturated ring.
Uniqueness: 4-Cyclopentene-1,3-dione, 4,5-dimethyl- is unique due to the presence of the two methyl groups, which influence its reactivity and physical properties. These methyl groups can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs.
特性
CAS番号 |
18515-43-0 |
|---|---|
分子式 |
C7H8O2 |
分子量 |
124.14 g/mol |
IUPAC名 |
4,5-dimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C7H8O2/c1-4-5(2)7(9)3-6(4)8/h3H2,1-2H3 |
InChIキー |
YQGIUSWLKDOUJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



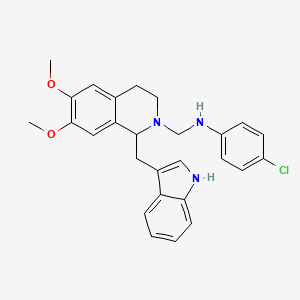
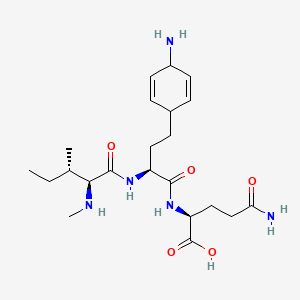

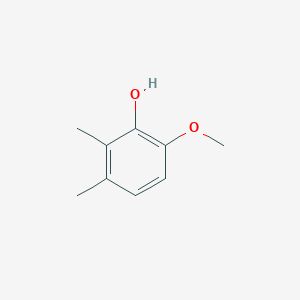
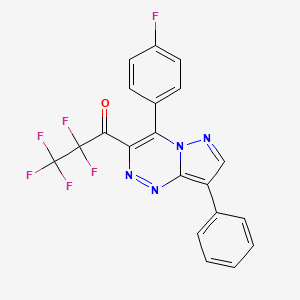
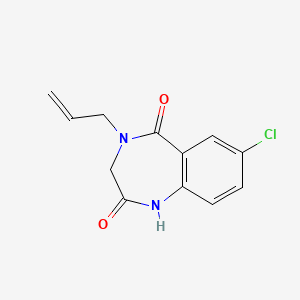
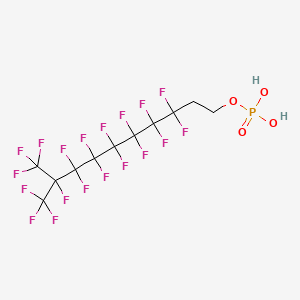

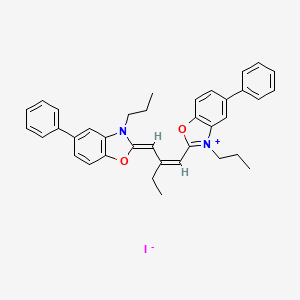
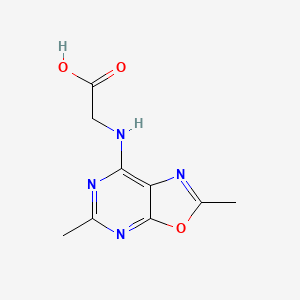
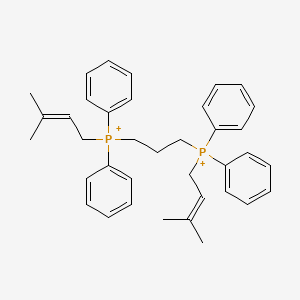
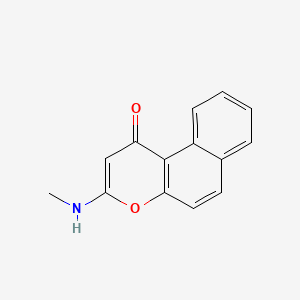
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
